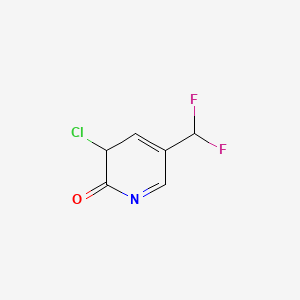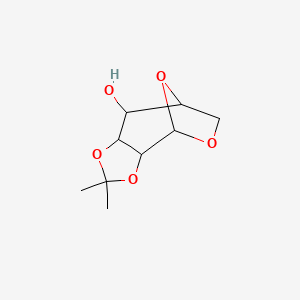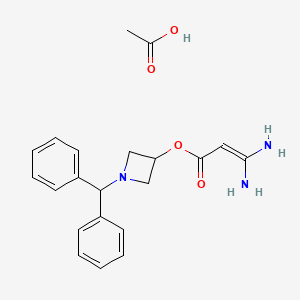![molecular formula C11H7Cl3N2O2S B12326601 [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)
[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester is a chemical compound with a complex structure that includes a chlorinated phenyl group and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester typically involves multiple steps, starting with the preparation of the isothiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorinated phenyl group is then introduced through a substitution reaction, followed by the esterification of the carbamic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: The chlorinated phenyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may be studied for its potential interactions with biological molecules. Its chlorinated phenyl group and isothiazole ring can interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers may investigate its efficacy in treating various diseases, particularly those involving microbial infections or inflammatory conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Berberine: A natural compound studied for its antidiabetic properties.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Another complex compound with potential biological activities.
Uniqueness
What sets [3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester apart is its unique combination of a chlorinated phenyl group and an isothiazole ring. This structure provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H7Cl3N2O2S |
|---|---|
Molecular Weight |
337.6 g/mol |
IUPAC Name |
methyl N-[3-chloro-5-(3,5-dichlorophenyl)-1,2-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C11H7Cl3N2O2S/c1-18-11(17)15-8-9(19-16-10(8)14)5-2-6(12)4-7(13)3-5/h2-4H,1H3,(H,15,17) |
InChI Key |
VEGQTFREQLQGFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(SN=C1Cl)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)

![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)


![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)



![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)

